molecular formula C19H20F3NO2 B2441450 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351599-85-3

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2441450
CAS No.: 1351599-85-3
M. Wt: 351.369
InChI Key: RDPJXISMELGSCI-UHFFFAOYSA-N
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Description

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenylpropyl moiety

Preparation Methods

The synthesis of 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the benzamide structure. One common synthetic route involves the reaction of 4-propylbenzoic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under appropriate conditions to form the desired benzamide. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can be compared with other similar compounds, such as:

    4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

    4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)phenol: Similar structure but with a phenol group instead of a benzamide group. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-2-6-14-9-11-15(12-10-14)17(24)23-13-18(25,19(20,21)22)16-7-4-3-5-8-16/h3-5,7-12,25H,2,6,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPJXISMELGSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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